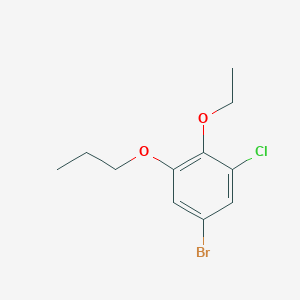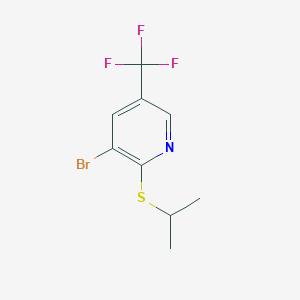
2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene is an organic compound with the molecular formula C8H3BrF3NS It is characterized by the presence of bromine, thiocyanate, and trifluoromethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of 2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene may involve large-scale bromination and thiocyanation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, helps in obtaining high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and thiocyanate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced species.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with aryl boronic acids can yield biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones .
科学的研究の応用
2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene has several scientific research applications, including:
Biology: The compound can be used to study the effects of trifluoromethyl and thiocyanate groups on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research into its potential as a precursor for drug development, particularly for compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
作用機序
The mechanism of action of 2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene involves its interaction with molecular targets through its functional groups. The bromine and thiocyanate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .
類似化合物との比較
Similar Compounds
1-Bromo-3-(trifluoromethyl)benzene: Similar in structure but lacks the thiocyanate group, making it less reactive in certain substitution reactions.
2,6-Ditrifluoromethylbromobenzene: Contains two trifluoromethyl groups, which can significantly alter its chemical properties and reactivity compared to 2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene.
3-Bromobenzotrifluoride: Another related compound with a trifluoromethyl group, but without the thiocyanate group, affecting its overall reactivity and applications.
Uniqueness
This compound is unique due to the presence of both thiocyanate and trifluoromethyl groups, which impart distinct chemical properties and reactivity.
特性
IUPAC Name |
[2-bromo-3-(trifluoromethyl)phenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS/c9-7-5(8(10,11)12)2-1-3-6(7)14-4-13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRDEYTYUMRBPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)SC#N)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-Bromophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B8027158.png)
![1-[(2S)-2-bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one](/img/structure/B8027165.png)






![4-[(2-Bromo-6-chlorophenyl)methyl]morpholine](/img/structure/B8027204.png)




![5-Methoxy-thiazolo[5,4-b]pyridin-2-ol](/img/structure/B8027253.png)
